molecular formula C15H24O B3182798 4-(1-Methyl-1-propylpentyl)phenol CAS No. 186825-40-1

4-(1-Methyl-1-propylpentyl)phenol

Cat. No.: B3182798
CAS No.: 186825-40-1
M. Wt: 220.35 g/mol
InChI Key: RTLDGOFIOZOJIE-UHFFFAOYSA-N
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Description

Contextualization within the Alkylphenol Class and Nonylphenol Isomerism

4-(1-Methyl-1-propylpentyl)phenol belongs to the larger family of organic compounds known as alkylphenols. wikipedia.org These molecules are characterized by a phenol (B47542) unit—a hydroxyl group attached to a benzene (B151609) ring—and an appended alkyl side chain. afirm-group.com The properties and applications of alkylphenols vary widely depending on the length and structure of this alkyl chain. nih.govwur.nl

More specifically, this compound is an isomer of nonylphenol (NP). nih.gov Nonylphenols are a subgroup of alkylphenols where the alkyl substituent is a nine-carbon chain (a nonyl group). wikipedia.org In industrial and commercial contexts, "nonylphenol" does not refer to a single, pure compound. Instead, it is a complex mixture of a vast number of structural isomers. wikipedia.orgresearchgate.net This complexity arises from the manufacturing process, which involves the alkylation of phenol with a mixture of nonenes (nine-carbon alkenes), resulting in various branching patterns and attachment points of the nonyl group onto the phenol ring. wikipedia.org Theoretically, there are 211 constitutional isomers of nonylphenol. wikipedia.orgresearchgate.net

This compound represents one of these distinct, highly-branched isomers. nih.gov Its structure features a tertiary carbon atom at the point of attachment to the phenol ring, with methyl and propyl groups also bonded to this carbon. The specific, well-defined structure of this compound makes it a valuable standard for analytical studies and for research aimed at understanding how the branching of the alkyl chain affects chemical and biological properties. sigmaaldrich.comresearchgate.net

Academic Significance of Branched Alkylphenols in Contemporary Research

The academic interest in branched alkylphenols, including this compound, is substantial and multifaceted. These compounds are not only important industrial intermediates but are also recognized as environmental contaminants. afirm-group.comnih.gov

A primary driver of research is the widespread use of nonylphenols as precursors to nonylphenol ethoxylates (NPEOs). NPEOs are non-ionic surfactants used extensively in detergents, emulsifiers, paints, and plastics. wikipedia.org A significant environmental pathway for nonylphenols is the breakdown of these NPEO products. wikipedia.org

Much of the academic focus stems from the classification of many nonylphenol isomers as endocrine disruptors and xenoestrogens—compounds that can mimic the hormone estrogen. wikipedia.orgnih.gov Research has demonstrated that the estrogenic activity of nonylphenol isomers is highly dependent on the structure of the branched alkyl chain. nih.govnih.gov For instance, a 2008 study published in Chemosphere synthesized eight different branched 4-nonylphenol (B119669) isomers, including this compound (designated as NP-H in the study), to evaluate their relative estrogenic activities. nih.gov The study found that the biological activity varied among the different isomers, highlighting the importance of isomer-specific research. nih.gov

Contemporary research continues to explore the distinct environmental fate, biotransformation pathways, and biological interactions of individual branched alkylphenols. scilit.commdpi.com Scientists study these specific isomers to build more accurate environmental risk assessments and to develop a deeper understanding of structure-activity relationships within this ubiquitous class of chemicals. nih.govresearchgate.net The length and branching of the alkyl chain have been shown to influence receptor affinity and the potency of biological responses. nih.govmdpi.com

Table 2: List of Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C15H24O
4-(4-methyloctan-4-yl)phenol C15H24O
Phenol C6H6O
Nonylphenol C15H24O
4-(1-ethyl-1,4-dimethylpentyl)phenol C15H24O
4-(1,1-dimethyl-3-ethylpentyl)phenol C15H24O
4-(1,3-dimethyl-1-ethylpentyl)phenol C15H24O
4-(1,1,4-trimethylhexyl)phenol C15H24O
4-(1,1-dimethyl-2-ethylpentyl)phenol C15H24O
4-(1,1,2-trimethylhexyl)phenol C15H24O
4-(1-ethyl-1-methylhexyl)phenol C15H24O
4-tert-Octylphenol (B29142) C14H22O
4-tert-Butylphenol C10H14O
4-tert-Pentylphenol C11H16O
4-iso-Propylphenol C9H12O
4-sec-Butylphenol C10H14O
4-(1-Phenylethyl)phenol C14H14O
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine C12H15N
4-(1-methyl-1-phenylethyl)phenol C15H16O
4-(4-methyl-1-propylpentyl)phenol C15H24O

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methyloctan-4-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-4-6-12-15(3,11-5-2)13-7-9-14(16)10-8-13/h7-10,16H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLDGOFIOZOJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CCC)C1=CC=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101339738
Record name 4-(1-Methyl-1-propylpentyl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186825-40-1
Record name 4-(1-Methyl-1-propylpentyl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 186825-40-1
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Advanced Analytical Characterization and Quantification of 4 1 Methyl 1 Propylpentyl Phenol

Chromatographic Techniques for Isomer Separation and Identification

The accurate identification and quantification of 4-(1-methyl-1-propylpentyl)phenol, a specific isomer of nonylphenol, present significant analytical challenges due to the vast number of structurally similar isomers found in technical mixtures and environmental samples. Chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are indispensable tools for addressing this complexity. These methods enable the separation of individual isomers, allowing for their precise characterization and measurement.

Gas Chromatography (GC) Methodologies

Gas chromatography is a cornerstone for the analysis of volatile and semi-volatile compounds like this compound. The technique separates compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For enhanced sensitivity and selectivity, especially in complex matrices, GC is often coupled with mass spectrometry (GC-MS). nih.govresearchgate.net

Retention Index (RI) Prediction and Validation for this compound

Gas chromatographic retention indices are a critical tool for the identification of alkylphenol isomers. daneshyari.comnih.gov Unlike absolute retention times, which can vary with chromatographic conditions, retention indices normalize the retention of a compound to that of a series of standards, typically n-alkanes. daneshyari.comresearchgate.net However, for alkylphenols, a specialized retention index system known as the Alkylphenol Retention Index (APRI) has been proposed. daneshyari.comnih.gov This system uses a homologous series of para-substituted n-alkylphenols as the reference series, which can provide more robust and reproducible results for alkylphenol analysis. daneshyari.comresearchgate.net

The prediction of retention indices is a valuable approach for tentatively identifying isomers for which authentic standards are not available. For this compound, a specific isomer of 4-nonylphenol (B119669), prediction methods have been developed. One such approach involves a structural assembly method, which utilizes the experimentally determined retention indices of known 4-nonylphenol isomers and related isodecanes to calculate the retention index of the target isomer. researchgate.netresearchgate.net For instance, the prediction of the retention index for this compound can start with the experimental I-value of a structurally similar compound like 4-(1-ethyl-1,4-dimethylpentyl)phenol. researchgate.net By applying additive schemes that account for structural differences, a predicted retention index can be calculated. researchgate.net One study demonstrated the prediction of the retention index for this compound to be 1736 ± 5, which showed good agreement with the experimentally determined value of 1732 ± 1. researchgate.net

The validation of these predicted retention indices relies on comparing them with experimentally determined values whenever possible. The accuracy of prediction models is often assessed by the mean deviation between predicted and experimental values. For a set of 211 nonylphenol isomers, a mean deviation of ±11 index units was achieved, demonstrating the feasibility of this approach for isomer identification. researchgate.net

Table 1: Predicted vs. Experimental Retention Index for this compound

Compound Predicted Retention Index (I-value) Experimental Retention Index (I-value) Reference
This compound 1736 ± 5 1732 ± 1 researchgate.net
Capillary Column Selection and Optimization for Isomer Resolution

The separation of the numerous isomers of alkylphenols, including this compound, is highly dependent on the choice of the capillary column. researchgate.net The polarity of the stationary phase is a critical factor. Low to medium polarity phases are generally preferred for alkylphenol analysis. daneshyari.com

Commonly used stationary phases include those based on polysiloxanes, with varying degrees of phenyl substitution. For instance, a DB-5 column, which has a 5% phenyl-methylpolysiloxane stationary phase, is frequently used. gcms.cz More polar columns, such as those with a higher percentage of phenyl substitution or containing cyanopropyl groups, can offer different selectivity and may be necessary to resolve specific co-eluting isomers. epa.gov The use of dual-column systems, where two columns of different polarities are used simultaneously, can significantly enhance the separation and provide more confident peak identification. epa.gov

Optimization of GC parameters is also crucial for achieving the best possible resolution. This includes adjusting the oven temperature program, carrier gas flow rate, and injection technique. thermofisher.commdpi.com A programmed temperature vaporizing (PTV) injector can be beneficial for the optimal transfer of alkylphenol compounds onto the analytical column. thermofisher.com The temperature program, which involves a gradual increase in column temperature, is essential for eluting a wide range of alkylphenols with different volatilities within a reasonable time frame. daneshyari.com

Application of GC in Complex Environmental Matrices

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS or GC-MS/MS), is a powerful technique for the determination of this compound and other alkylphenols in complex environmental matrices such as water and sediment. nih.govresearchgate.netscut.edu.cn The complexity of these samples necessitates efficient sample preparation techniques to extract and concentrate the analytes and remove interfering substances.

Solid-phase extraction (SPE) is a widely used method for extracting alkylphenols from water samples. nih.govmdpi.com Anion-exchange sorbents can be particularly effective for this purpose. nih.gov For sediment samples, techniques like Soxhlet extraction with an organic solvent such as dichloromethane (B109758) are employed. oup.com

Derivatization is often performed to improve the chromatographic behavior and detection sensitivity of alkylphenols. nih.gov A common derivatization agent is pentafluorobenzoyl chloride, which converts the phenolic hydroxyl group into a pentafluorobenzoate ester. nih.gov These derivatives are highly responsive to electron capture detectors (ECD) and negative ion chemical ionization (NCI) mass spectrometry, leading to very low detection limits, often in the low ng/L range for water samples. nih.govresearchgate.net

Isotope dilution, using isotopically labeled internal standards, is the preferred method for quantification in complex matrices. nih.govsigmaaldrich.com This approach corrects for losses during sample preparation and for matrix effects that can suppress or enhance the instrument's response. sigmaaldrich.com The use of labeled standards that are structurally as similar as possible to the target analytes is crucial for accurate quantification. sigmaaldrich.com

Recent studies have reported the presence of various alkylphenols in environmental samples. For example, in sediment samples from the North Sea, 4-tert-octylphenol (B29142) and 4-nonylphenol were detected at concentrations ranging from below the detection limit to 35.24 ng/g and 8.45 ng/g dry weight, respectively. researchgate.net

High-Performance Liquid Chromatography (HPLC) Techniques

High-performance liquid chromatography (HPLC) is another key analytical technique for the analysis of alkylphenols, offering complementary selectivity to GC. researchgate.netchrom-china.com HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. A significant advantage of HPLC is that it can often analyze less volatile and thermally labile compounds without the need for derivatization.

Reversed-Phase and Normal-Phase HPLC for Alkylphenol Analysis

Both reversed-phase (RP) and normal-phase (NP) HPLC modes can be utilized for the analysis of alkylphenols. acs.org

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for alkylphenol analysis. researchgate.netwikipedia.orgphenomenex.com In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. wikipedia.org Typical stationary phases are C8 or C18 octadecyl silica (B1680970) (ODS) columns. researchgate.net The mobile phase usually consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). chromatographyonline.com Separation is based on the hydrophobicity of the analytes, with more hydrophobic compounds being retained longer on the column. phenomenex.com Gradient elution, where the proportion of the organic solvent in the mobile phase is increased during the analysis, is often employed to separate a wide range of alkylphenols with varying polarities. researchgate.net RP-HPLC can successfully separate various alkylphenol oligomers and is highly applicable for the simultaneous determination of alkylphenols and their ethoxylates in real samples when combined with solid-phase extraction. researchgate.net

Normal-Phase HPLC (NP-HPLC) utilizes a polar stationary phase, such as silica or an amino-bonded phase, and a nonpolar mobile phase, typically a mixture of solvents like hexane (B92381) and isopropanol. chrom-china.comwaters.comresearchgate.net In this mode, polar analytes are more strongly retained. waters.com NP-HPLC can be particularly useful for separating isomers that are difficult to resolve by RP-HPLC. chrom-china.com For instance, NP-HPLC with an amino column has been successfully used for the simultaneous determination of alkylphenols and alkylphenol polyethoxylates in textiles, achieving good separation of oligomers with gradient elution. chrom-china.com

The choice between RP-HPLC and NP-HPLC depends on the specific analytical goal. RP-HPLC is generally more versatile and widely used for a broad range of alkylphenols. researchgate.net NP-HPLC can offer unique selectivity for certain isomer separations. chrom-china.com The use of different detectors, such as ultraviolet (UV), fluorescence, and mass spectrometry, can enhance the sensitivity and selectivity of HPLC methods for alkylphenol analysis. researchgate.netchrom-china.comepa.gov Fluorescence detection, in particular, can provide high sensitivity for phenolic compounds. nih.govsigmaaldrich.comresearchgate.net

Fractionation of Commercial Nonylphenol Mixtures for Isomer Isolation

Commercial nonylphenol is a complex mixture of isomers, primarily para-substituted, produced by the alkylation of phenol (B47542) with nonene (a propylene (B89431) trimer). oup.com This results in a highly branched nonyl group attached to the phenol ring. Isolating a specific isomer like this compound from this intricate mixture is a significant analytical challenge.

High-resolution capillary gas chromatography (GC) is a powerful technique for separating these isomers. By using long capillary columns (e.g., 100 meters), it is possible to resolve numerous para-isomers. oup.comoup.comresearchgate.net The separation can be optimized by adjusting the GC oven temperature, with different isothermal conditions providing better resolution for specific regions of the chromatogram. oup.com For instance, one study reported the resolution of 22 para-isomers using such high-resolution GC methods. oup.comoup.comresearchgate.net

Comprehensive two-dimensional gas chromatography (GC x GC) offers even greater separation power, enabling the tentative identification of over 100 nonylphenol components from a technical mixture. nih.gov This enhanced separation is crucial for the isolation and subsequent characterization of individual isomers, as their estrogenic and bioaccumulation potentials can differ significantly. nih.govresearchgate.net While complete chromatographic separation of all isomers is currently not feasible, these advanced fractionation techniques are essential for obtaining enriched or isolated fractions of specific isomers like this compound for further structural analysis. researchgate.net

Spectrometric Identification and Structural Elucidation

Once fractions are obtained, spectrometric techniques are employed to identify and confirm the structure of the isolated isomers.

Electron Ionization (EI) Mass Spectrometry (MS) is a fundamental tool for the structural elucidation of nonylphenol isomers. In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a characteristic pattern. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

For alkylphenols like this compound, fragmentation typically involves cleavage of the alkyl side chain. The structure of the alkyl chain, particularly the degree of branching at the alpha-carbon (the carbon atom attached to the phenol ring), strongly influences the fragmentation pattern. oup.comresearchgate.net

Analysis of the mass spectra of various nonylphenol isomers reveals distinct groups based on the substitution of the alpha-carbon. oup.comresearchgate.net For an isomer like this compound, which has a tertiary alpha-carbon, characteristic fragmentation patterns arise from the cleavage of the bonds around this carbon. The loss of alkyl radicals from the molecular ion leads to the formation of stable benzylic carbocations, which are often observed as prominent peaks in the mass spectrum. For instance, the loss of a propyl group or a methyl group from the alpha-carbon would result in specific fragment ions. The most common fragmentation pathway for many nonylphenol isomers leads to a base peak at m/z 135. oup.com However, isomers with different substitution patterns will exhibit unique fragmentation, aiding in their identification. oup.comnih.gov

Table 1: Common Fragmentation Patterns in Alkylphenols

Fragmentation Process Description Resulting Ions
Alpha-Cleavage The bond between the alpha-carbon and the rest of the alkyl chain breaks.Produces a stable benzylic carbocation.
McLafferty Rearrangement A hydrogen atom from a gamma-carbon is transferred to the phenolic oxygen, followed by cleavage of the beta-bond.Results in a neutral alkene and a charged enol.
Loss of Alkyl Groups Cleavage of C-C bonds within the alkyl side chain.Generates a series of carbocation fragments.

This table provides a generalized overview of fragmentation patterns and is not exhaustive.

While standard EI-MS provides valuable fragmentation data, high-resolution mass spectrometry (HRMS) offers the advantage of providing highly accurate mass measurements. oup.comresearchgate.net This precision allows for the determination of the elemental composition of the molecular ion and its fragments, which is invaluable for differentiating between isomers with the same nominal mass.

By coupling high-resolution GC with HRMS, researchers can obtain discrete mass spectra for individual isomers, even if they are not perfectly separated chromatographically. oup.com The accurate mass data helps to confirm the identity of fragment ions and distinguish between isomers that may produce fragments with the same nominal mass but different elemental compositions. For instance, quadrupole time-of-flight (qTOF) mass spectrometers are used for their high resolution and accuracy, which facilitates better structural elucidation and identification of co-eluting isomers. researchgate.net

To improve the gas chromatographic behavior and enhance the mass spectrometric detection of phenolic compounds, derivatization is often employed. jfda-online.comresearchgate.net Trimethylsilylation (TMS) is a common derivatization technique where the active hydrogen of the phenolic hydroxyl group is replaced by a trimethylsilyl (B98337) group. nih.govnih.gov This is typically achieved by reacting the analyte with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). jfda-online.comnih.gov

The resulting TMS derivatives are more volatile and thermally stable, leading to improved peak shapes and resolution in GC analysis. researchgate.netnih.gov In mass spectrometry, TMS derivatives often exhibit characteristic fragmentation patterns that can aid in structural identification. The molecular ion peak is typically more prominent in the spectra of TMS derivatives compared to the underivatized phenols. researchgate.net Characteristic fragment ions include those resulting from the loss of a methyl group ([M-15]⁺) and the trimethylsilyl group itself. researchgate.net For phenols, a characteristic ion at m/z 73, corresponding to the trimethylsilyl cation [(CH₃)₃Si]⁺, is often observed.

Table 2: Common Silylating Agents for Derivatization

Reagent Abbreviation Characteristics
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAReacts quickly and completely with many functional groups.
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAProduces a very volatile by-product, making it suitable for trace analysis.
TrimethylchlorosilaneTMCSOften used as a catalyst in conjunction with other silylating agents.

This table lists some common silylating agents and their general characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules, including this compound. rsc.org Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the phenol ring, the methyl protons, and the methylene (B1212753) protons of the propyl and pentyl groups. The integration of these signals would correspond to the number of protons of each type.

¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. The spectrum of this compound would show distinct signals for the aromatic carbons, the quaternary alpha-carbon, the methyl carbons, and the methylene carbons of the alkyl chains. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups. mdpi.com

Table 3: Predicted NMR Data for this compound (Illustrative)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons6.7 - 7.2115 - 155
Phenolic OH4.5 - 5.5-
Alkyl Protons0.8 - 1.614 - 45
Quaternary α-Carbon-~40

Note: These are illustrative predicted values and actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Phenolic Chromophores

Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental analytical technique used to quantify substances that absorb light. For this compound, the light-absorbing portion of the molecule, or chromophore, is the phenolic group (a hydroxyl group attached to a benzene (B151609) ring). The benzene ring itself and the presence of the hydroxyl group as a substituent dictate the molecule's characteristic absorption of UV light.

The UV spectrum of phenolic compounds typically displays one or two absorption bands arising from π → π* electronic transitions within the benzene ring. The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent and the nature of the alkyl substituent on the ring. While specific UV-Vis spectral data for the isolated this compound isomer is not widely published, the behavior of structurally similar p-alkylphenols provides a strong indication of its spectral properties. For instance, studies on 4-tert-octylphenol, another p-alkylphenol, show significant UV absorbance, with experiments often utilizing irradiation at 253.7 nm for photolysis studies, indicating strong absorption in the UVC range. nih.gov Generally, p-alkylphenols in neutral solution exhibit a primary absorption band around 225 nm and a secondary, less intense band around 275-280 nm.

Table 1. Typical UV Absorbance Maxima for Related Phenolic Compounds.
Compound ClassTypical λmax (nm)ChromophoreReference
p-Alkylphenols~225 nm, ~278 nmSubstituted Benzene Ring nih.gov
Phenol~210 nm, ~270 nmSubstituted Benzene Ring nist.gov
4-tert-OctylphenolAbsorbance at 253.7 nmSubstituted Benzene Ring nih.gov

Advanced Hyphenated Analytical Techniques for Complex Mixture Analysis

To overcome the limitations of standalone analytical methods when dealing with complex samples, hyphenated techniques are employed. nih.gov These methods couple a separation technique (like gas or liquid chromatography) with a sensitive detection technique (like mass spectrometry), providing powerful tools for the analysis of this compound and its isomers. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the analysis of nonylphenol isomers. nih.gov GC separates the volatile components of a mixture based on their boiling points and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both molecular weight and structural information through fragmentation patterns. For complex isomeric mixtures of nonylphenols, high-resolution capillary columns (e.g., 100 m in length) are necessary to achieve separation of the various branched isomers. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS is particularly useful for analyzing less volatile or thermally fragile compounds. nih.gov In this technique, separation is achieved in the liquid phase. The coupling with tandem mass spectrometry (MS/MS) offers exceptional selectivity and sensitivity. nih.gov An initial mass spectrometer (MS1) selects a specific parent ion (e.g., the molecular ion of an octylphenol (B599344) or nonylphenol isomer), which is then fragmented. A second mass spectrometer (MS2) analyzes the resulting fragment ions. This process, known as Selected Reaction Monitoring (SRM), allows for highly specific quantification even in complex matrices with overlapping signals. nih.govnih.gov

Table 2. Comparison of Hyphenated Techniques for Alkylphenol Analysis.
TechniquePrincipleAdvantages for Isomer AnalysisReference
GC-MSSeparation by volatility/boiling point, followed by mass-based detection.High chromatographic resolution for separating many isomers; extensive spectral libraries for identification. nih.gov
LC-MS/MSSeparation by polarity/partitioning, followed by highly selective mass filtering.Suitable for less volatile compounds; high selectivity and sensitivity (SRM mode) reduces matrix interference. nih.govnih.gov

Method Development and Validation for Environmental and Biological Matrix Analysis

The detection of this compound in real-world samples, such as river water or biological tissues, requires robust methods that include efficient sample preparation and validated quantification strategies.

The goal of sample preparation is to isolate the analyte of interest from the sample matrix, which can interfere with analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that has been successfully adapted for the extraction of various phenolic compounds from complex matrices. researchgate.net

The QuEChERS procedure generally involves two main steps:

Extraction and Partitioning: The sample (e.g., homogenized tissue, water) is first extracted with an organic solvent, typically acetonitrile. Following this, partitioning salts (commonly magnesium sulfate (B86663) and sodium chloride) are added. This induces phase separation between the aqueous and organic layers, driving the phenolic compounds into the acetonitrile layer.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: A portion of the acetonitrile extract is transferred to a tube containing a sorbent material (such as C18 for removing lipids or PSA for removing fatty acids) and magnesium sulfate (to remove residual water). The mixture is vortexed and then centrifuged, and the final cleaned extract is collected for analysis.

This method has proven effective for achieving good extraction recoveries (often in the 75-104% range) for various phenolic compounds, making it a reliable choice for environmental and food analysis. researchgate.net

Table 3. Generalized QuEChERS Protocol for Phenolic Compounds.
StepProcedurePurposeReference
1. Sample HomogenizationA representative sample is weighed and homogenized. Water may be added to dry samples.Ensure sample uniformity and improve extraction efficiency. researchgate.net
2. ExtractionAdd acetonitrile to the sample in a centrifuge tube. Shake vigorously.Transfer analytes from the sample matrix to the solvent. researchgate.net
3. PartitioningAdd a salt mixture (e.g., MgSO₄, NaCl) and shake.Induce phase separation and drive analytes into the acetonitrile layer. researchgate.net
4. d-SPE CleanupTransfer an aliquot of the acetonitrile layer to a tube with sorbent (e.g., C18, PSA) and MgSO₄. Vortex and centrifuge.Remove interfering matrix components like lipids and pigments. researchgate.net
5. AnalysisCollect the supernatant for injection into a GC-MS or LC-MS/MS system.Quantify the target analyte. researchgate.net

A major difficulty in the analysis of technical nonylphenol is that it is a complex mixture of over 100 isomers, with this compound being just one of many. nih.gov These isomers often co-elute in chromatographic systems, making accurate quantification of a single isomer challenging. chromsoc.jp Furthermore, different isomers can exhibit varying biological activity, making isomer-specific quantification essential for accurate risk assessment. nih.govacs.org

The most effective quantification strategy relies on isomer-specific analysis . This approach involves the following key elements:

Synthesis of Authentic Standards: Pure analytical standards of individual isomers, including this compound, are required for unambiguous identification and accurate calibration. sigmaaldrich.comnih.gov

High-Resolution Chromatography: As mentioned, GC-MS methods using long capillary columns (e.g., 100 m) are employed to achieve the best possible separation of the closely related isomers. nih.gov

Mass Spectrometric Detection: MS provides the necessary selectivity to distinguish between isomers based on their unique fragmentation patterns, even if they are not perfectly separated chromatographically.

Research involving the synthesis and GC-MS analysis of specific nonylphenol isomers has allowed for their identification and quantification within commercial technical mixtures. nih.gov This work demonstrates that isomers like this compound (also referred to as 4M4-Nonylphenol) are present in these mixtures, but their relative abundance can differ based on the manufacturer. sigmaaldrich.comnih.gov

Table 4. Example Quantification of Select Nonylphenol Isomers in Commercial Mixtures.
Isomer NameAbbreviationOccurrence in Commercial MixturesReference
4-(3',5'-dimethyl-3'-heptyl)phenol353NPPresent in varying quantities nih.gov
4-(2',6'-dimethyl-2'-heptyl)phenol262NPPresent in varying quantities nih.gov
This compound4M4-NPIdentified as a component of technical mixtures sigmaaldrich.comnih.gov
4-(2',5'-dimethyl-2'-heptyl)phenol252NPPresent in varying quantities nih.gov

Environmental Occurrence, Distribution, and Biotransformation of 4 1 Methyl 1 Propylpentyl Phenol

Detection and Quantification in Environmental Compartments

The detection of specific nonylphenol isomers such as 4-(1-Methyl-1-propylpentyl)phenol in the environment is a complex analytical challenge. Technical nonylphenol, used in the production of nonylphenol polyethoxylates, is a complex mixture of numerous branched isomers. usgs.govresearchgate.net Consequently, many environmental monitoring studies report the total concentration of nonylphenols rather than quantifying individual isomers. researchgate.netnih.gov

Presence in Aquatic Systems (e.g., groundwater, wastewater)

Occurrence in Soil and Sediments

As with aquatic systems, specific data on the occurrence of this compound in soil and sediments are scarce. However, due to their physicochemical properties, nonylphenols are known to partition from the water column and accumulate in sediments, which act as a primary sink for these compounds in aquatic environments. flemingcollege.caacs.org The concentration of nonylphenols in sediments can be significantly higher than in the overlying water. flemingcollege.ca

Long-term irrigation with reclaimed water can lead to the accumulation of various nonylphenol isomers in agricultural soils. mdpi.com The persistence and distribution of these isomers in soil are dependent on the specific chemical structure of the isomer and the properties of the soil itself. mdpi.com

Environmental Fate Processes and Pathways

The environmental fate of this compound is governed by processes such as biodegradation, photodegradation, and sorption. Research on nonylphenol isomers has shown that the structure of the alkyl chain significantly influences the rate and pathway of these processes. acs.orgacs.org

Biodegradation and Photodegradation Mechanisms of Alkylphenols

Biodegradation: The biodegradation of nonylphenol isomers is highly structure-dependent. acs.orgacs.org Studies on river sediments have shown that under oxic conditions, the half-lives of different nonylphenol isomers can vary significantly. acs.orgacs.org Isomers with shorter side chains or bulky α-substituents tend to be more resistant to degradation. acs.org The degree of branching in the alkyl chain is a key factor influencing biodegradability. acs.orgmdpi.com For instance, some bacterial strains, like Sphingomonas sp., possess monooxygenases that can degrade a range of branched 4-alkylphenols. researchgate.net The degradation of phenols can proceed via ortho- or meta-cleavage pathways, initiated by the enzymatic hydroxylation of the phenol (B47542). nih.govresearchgate.netresearchgate.net

While specific studies on the biodegradation of this compound are not available, its branched structure suggests that its degradation rate would differ from that of linear or less-branched isomers.

Photodegradation: Photodegradation is another potential removal pathway for alkylphenols in the environment, particularly in sunlit surface waters. nih.gov The process can be influenced by various factors, including light intensity, pH, and the presence of other substances in the water that can act as photosensitizers. nih.gov The photodegradation of pesticides, which can include phenolic structures, involves mechanisms such as direct photolysis (homolysis or heterolysis) and reactions with photochemically generated reactive species. thermofisher.com For nonylphenol, photodegradation in seawater has been observed, with the formation of intermediates like 4-nonylcatechol. nih.gov It is believed that hydrolysis and photolysis are generally negligible removal processes for 4-tert-octylphenol (B29142) in the aquatic environment, a closely related alkylphenol. service.gov.uk

Sorption and Transport in Environmental Media

The transport and distribution of this compound in the environment are largely controlled by its sorption to soil, sediment, and suspended particulate matter. The high octanol-water partition coefficient (log Kow) of nonylphenols indicates a strong tendency to sorb to organic matter. flemingcollege.ca This sorption process reduces their concentration in the aqueous phase but leads to their accumulation in solid matrices.

The structure of the alkylphenol isomer can influence its sorption behavior. While specific sorption coefficients for this compound are not documented, its hydrophobic nature suggests it will readily bind to environmental solids. The transport of this compound in groundwater would likely be retarded due to sorption to aquifer materials.

Isomer-Specific Environmental Analysis and Monitoring Programs

The recognition that different nonylphenol isomers possess varying toxicities and environmental fates has underscored the need for isomer-specific analysis in environmental monitoring. researchgate.netnih.govtandfonline.com However, the vast number of possible isomers (over 200 for 4-nonylphenol) presents a significant analytical challenge. researchgate.netresearchgate.net

Advanced analytical techniques, particularly high-resolution gas chromatography coupled with mass spectrometry (GC-MS) and comprehensive two-dimensional gas chromatography (GC×GC), are crucial for the separation and identification of individual isomers in complex environmental mixtures. usgs.govresearchgate.netthermofisher.com

Currently, most environmental monitoring programs for alkylphenols, where they exist, tend to focus on total nonylphenol or a few key isomers like 4-n-nonylphenol and 4-tert-octylphenol. There are no widespread monitoring programs specifically targeting this compound. The development of analytical standards for more isomers, including this compound, is essential to facilitate more comprehensive and isomer-specific monitoring in the future. sigmaaldrich.com

Biological Interactions and Mechanistic Studies of 4 1 Methyl 1 Propylpentyl Phenol in Vitro Focus

Endocrine Disruption Potential and Receptor Interactions In Vitro

The compound 4-(1-methyl-1-propylpentyl)phenol is a member of the nonylphenol (NP) family, which are well-documented xenoestrogens, or environmental chemicals that can mimic the effects of estrogen. nih.gov Technical nonylphenol, a complex mixture of approximately 20 different para-substituted isomers, is widely used in industrial applications. nih.govresearchgate.net The specific structure of each isomer, particularly the branching of the nine-carbon alkyl chain, plays a critical role in determining its biological activity. researchgate.net

Estrogen Receptor Binding and Activation by Nonylphenol Isomers In Vitro

In vitro studies have consistently shown that nonylphenol isomers can bind to estrogen receptors (ER), specifically ERα and ERβ. nih.govresearchgate.net This binding is competitive, meaning these compounds can displace the natural hormone 17β-estradiol from the receptor's ligand-binding domain (LBD). researchgate.netnih.gov The affinity of this binding, however, varies significantly among isomers and is generally weaker than that of 17β-estradiol. For instance, some studies report the affinity of 4-nonylphenol (B119669) for the estrogen receptor to be several orders of magnitude lower than that of estradiol. researchgate.netoup.com

The structure of the alkyl side chain is a key determinant of binding affinity and subsequent receptor activation. researchgate.net Research indicates that increased branching on the alkyl chain enhances estrogenic potency. researchgate.net Compounds with a higher degree of branching at the α-carbon of the phenol (B47542) ring tend to exhibit greater activity. This structural feature is central to the estrogenicity of this compound, which possesses a highly branched tertiary nonyl group. This configuration allows the molecule to fit effectively within the hydrophobic pocket of the ER's ligand-binding domain, initiating a conformational change in the receptor that leads to its activation. nih.govnih.gov

Comparative Estrogenic Activities of Different Isomers In Vitro

The estrogenic potency of nonylphenol isomers is not uniform; it is highly dependent on their specific molecular structure. nih.govresearchgate.net In vitro assays, such as the E-screen (which measures cell proliferation in ER-positive cell lines like MCF-7) and reporter gene assays (which measure the activation of estrogen-responsive genes), have been instrumental in comparing the activities of various isomers. nih.govnih.gov

Studies have demonstrated that branched-chain nonylphenols are generally more potent estrogenic agents than their linear-chain counterparts. researchgate.net For example, one study that synthesized and tested six specific NP isomers found a range of potencies. An isomer designated as p353-NP showed estrogenic potency comparable to the entire technical nonylphenol mixture, while others were significantly less potent. nih.gov The linear isomer, 4n-NP, which is often used as a reference but is not a component of technical mixtures, was found to be a very weak ER agonist. nih.govresearchgate.net The increased activity of branched isomers is attributed to their molecular shape, which more effectively stabilizes the active conformation of the estrogen receptor. nih.gov

Table 1: Comparative In Vitro Estrogenic Potency of Selected Nonylphenol Isomers This table is illustrative, based on findings that relative potencies differ significantly among isomers, with branched structures generally showing higher activity. Specific values can vary between studies and assays.

IsomerStructure TypeRelative Estrogenic Potency (Compared to 17β-estradiol)In Vitro Assay Examples
17β-Estradiol Endogenous Estrogen100%E-Screen, Reporter Gene Assays
Technical Nonylphenol Mixture of branched isomers0.001% - 0.1%Yeast Estrogen Screen (YES), E-Screen
This compound Highly BranchedHigher than linear NP; specific value depends on assayE-Screen, MVLN Assay
Linear Nonylphenol (4n-NP) LinearVery low to negligibleMVLN Assay, E-Screen
p353-NP Isomer BranchedSimilar to technical NP mixtureMVLN Assay
p22-NP and p262-NP Isomers BranchedWeak agonistsMVLN Assay

Source: Data synthesized from findings reported in scientific literature. nih.govresearchgate.net

Molecular Mechanisms of Xenoestrogenic Action In Vitro

Xenoestrogens like this compound exert their effects through several molecular mechanisms, primarily mediated by estrogen receptors. nih.govnih.gov The interaction begins with the binding of the chemical to the ligand-binding domain of ERα or ERβ. nih.govnih.gov This binding event is crucial and depends on the chemical's structure. The phenolic hydroxyl group of the nonylphenol molecule is particularly important, as it can form a hydrogen bond with specific amino acid residues in the receptor pocket, such as Glutamate 353 (E353) and Arginine 394 (R394) in ERα, mimicking a key interaction of the natural hormone estradiol. chemrxiv.org

Upon binding, the receptor undergoes a conformational change, which allows it to dimerize and subsequently bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This "genomic" pathway alters the transcription of these genes, leading to the synthesis of proteins that mediate the physiological effects of estrogen. nih.gov

Alternatively, xenoestrogens can trigger rapid, "non-genomic" signaling pathways. nih.gov This involves the activation of membrane-bound estrogen receptors (mERs), which can initiate intracellular signaling cascades, such as those involving kinases and phosphatases, within seconds to minutes of exposure. nih.gov While many xenoestrogens are considered "weak" agonists via the genomic pathway compared to estradiol, some can be equipotent in initiating these rapid non-genomic responses. nih.gov

Antioxidant and Radical Scavenging Mechanisms In Vitro

Phenolic compounds are widely recognized for their antioxidant properties, which are primarily attributed to the reactivity of the phenolic hydroxyl group. nih.govnih.gov

Role of Phenolic Hydroxyl Group in Oxidative Stress Mitigation

The primary mechanism by which this compound and other phenolic compounds mitigate oxidative stress is through their ability to act as hydrogen or electron donors. nih.govresearchgate.net The hydroxyl (-OH) group on the aromatic ring can donate its hydrogen atom to neutralize highly reactive free radicals, such as reactive oxygen species (ROS). researchgate.netnih.gov This process terminates the damaging chain reactions initiated by these radicals.

Upon donating a hydrogen atom, the phenol is converted into a phenoxyl radical. nih.gov This radical is relatively stable and therefore less reactive than the initial free radical it neutralized. Its stability is significantly enhanced by the delocalization of the unpaired electron across the aromatic ring through resonance. researchgate.netwikipedia.org The alkyl group at the para position, such as the 1-methyl-1-propylpentyl group, can also contribute to the stabilization of this phenoxyl radical through an electron-donating effect. nih.gov

Evaluation of Radical Trapping Efficiency

The efficiency of a compound as a radical scavenger is evaluated using various in vitro assays. nih.govresearchgate.net Common methods include the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and superoxide (B77818) radical scavenging assays. nih.gov These tests measure the ability of the antioxidant to quench stable, colored radicals, with the degree of color change being proportional to the scavenging activity.

The radical trapping efficiency of a phenolic compound is closely linked to its chemical structure. A key parameter is the bond dissociation enthalpy (BDE) of the phenolic O-H bond. nih.govresearchgate.net A lower BDE indicates that the hydrogen atom can be more easily donated, resulting in higher antioxidant activity via the hydrogen atom transfer (HAT) mechanism. researchgate.net The presence of electron-donating groups on the aromatic ring, like the bulky alkyl group in this compound, can influence the BDE and stabilize the resulting phenoxyl radical, thereby enhancing its radical trapping efficiency. nih.govnih.gov

Table 2: Mechanisms of Antioxidant Action for Phenolic Compounds

MechanismDescriptionKey Structural Feature
Hydrogen Atom Transfer (HAT) The phenolic compound donates its hydroxyl hydrogen atom to a free radical, neutralizing it. researchgate.netPhenolic hydroxyl (-OH) group with a low Bond Dissociation Enthalpy (BDE). researchgate.net
Single Electron Transfer (SET) The phenolic compound donates an electron to the free radical, forming a radical cation. This can be followed by proton transfer.Low ionization potential, allowing for easier electron donation.
Phenoxyl Radical Stabilization The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron over the aromatic ring, making it less reactive. researchgate.netAromatic ring structure. Electron-donating substituents can further enhance stability. nih.gov

Source: Compiled from principles of antioxidant chemistry. nih.govresearchgate.netresearchgate.net

Enzyme Modulation and Inhibition Studies In Vitro

The interaction of phenolic compounds with enzymes is a critical area of research, revealing potential therapeutic applications and toxicological mechanisms. These interactions range from the modulation of metabolic enzymes to the direct inhibition of enzymes involved in specific biological pathways.

Interaction with Metabolic Enzymes

The metabolism of alkylphenols, a class to which this compound belongs, is a key factor in their biological activity. Studies have shown that alkylphenols can interact with metabolic enzymes, particularly the cytochrome P450 (CYP) family. For instance, research has demonstrated that certain alkylphenols, such as 4-nonylphenol (4-NP) and 4-tert-octylphenol (B29142) (4-t-OP), undergo enzyme-mediated reactions. nist.gov

One significant pathway involves the catalysis by Cytochrome P450 3A4 (CYP3A4), which can lead to diradical cross-coupling reactions between alkylphenols and endogenous molecules like estradiol. nist.gov This interaction not only results in the formation of new coupling metabolites but can also disrupt the normal homeostasis of hormones like estrogen. nist.gov While not directly demonstrated for this compound, its structural similarity to other alkylphenols suggests it may also be a substrate for CYP enzymes, potentially leading to the formation of oxidative metabolites. rotman-baycrest.on.ca The nature of the alkyl chain and its branching can influence the recognition and processing by CYP enzymes, a principle highlighted in studies of other complex molecules. rotman-baycrest.on.ca

Inhibition of Specific Biological Enzyme Activities (e.g., acetylcholinesterase, tyrosinase, α-amylase)

Phenolic compounds are widely recognized for their ability to inhibit various enzymes, a property that underpins many of their potential health benefits.

Acetylcholinesterase (AChE): AChE is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. f1000research.com Inhibition of AChE is a primary strategy for treating the symptoms of Alzheimer's disease. nih.gov Numerous natural and synthetic phenolic compounds have been identified as AChE inhibitors. nih.govnih.govnih.gov For example, studies on plant extracts rich in phenols and flavonoids have consistently demonstrated significant AChE inhibitory activity. f1000research.comnih.gov The polyphenolic compound Piceatannol has shown in vitro inhibitory activity against AChE with a half-maximal inhibitory concentration (IC50) of 271.74 µM. nih.gov This suggests that the phenolic structure is a viable scaffold for designing AChE inhibitors.

Tyrosinase: Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) production in the skin. nist.gov Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in dermatology and cosmetics. Many phenolic compounds, particularly those with a resorcinol (B1680541) moiety (a 2,4-dihydroxy group), are potent tyrosinase inhibitors. nist.gov These compounds can bind to the catalytic and allosteric sites of the enzyme, effectively blocking its function. nist.gov Studies on various plant extracts have also linked their tyrosinase inhibitory effects to their phenolic content.

α-Amylase: α-Amylase is a key digestive enzyme that breaks down complex carbohydrates into simple sugars. Inhibiting this enzyme can slow down glucose absorption, which is a therapeutic approach for managing type 2 diabetes. Natural phenolic compounds have been shown to possess significant inhibitory activity against α-amylase. Research has documented impressive inhibition profiles for various phenolics, with IC50 values in the nanomolar range. For instance, extracts from Solanum elaeagnifolium, rich in phenolic compounds, displayed potent anti-α-amylase activity.

Table 1: In Vitro Inhibitory Activity of Various Phenolic Compounds on Target Enzymes

This table summarizes the half-maximal inhibitory concentrations (IC50) of different phenolic compounds and extracts against acetylcholinesterase, α-amylase, and α-glucosidase from various studies.

Compound/ExtractTarget EnzymeIC50 ValueSource
PiceatannolAcetylcholinesterase271.74 µM nih.gov
Ficus benghalensis (Ethyl acetate (B1210297) extract)Acetylcholinesterase67 µg/ml f1000research.com
Natural Phenolic Compounds (General)α-Amylase137.36 - 737.23 nM
Natural Phenolic Compounds (General)α-Glucosidase29.01 - 157.96 nM
Solanum elaeagnifolium (Fruit extract)α-Amylase40.31 µg/mL
Solanum elaeagnifolium (Fruit extract)α-Glucosidase20.53 µg/mL

Cellular Responses and Molecular Pathways In Vitro

The effects of alkylphenols at the cellular level are complex, involving the modulation of gene expression and the perturbation of critical signaling pathways, which can lead to outcomes such as cytotoxicity and altered cell proliferation.

Gene Expression Modulation in Cell Culture Models

Alkylphenols have been shown to alter gene expression in various in vitro models. For example, 4-tertiary butyl phenol (4-TBP), a structurally related para-substituted phenol, was found to upregulate the expression of the A2b adenosine (B11128) receptor gene in melanocyte cultures. This change in gene expression was linked to the induction of apoptosis in these cells. Broader studies on alternatives to Bisphenol A (BPA), including various alkylphenols, have revealed that these compounds can perturb gene sets associated with the cell cycle, steroid hormone response, and breast cancer in MCF-7 cells. These transcriptomic analyses help to group chemicals based on their possible modes of action and identify those that are active on specific receptors, such as the estrogen receptor α.

Signaling Pathway Perturbations by Alkylphenols

Alkylphenols can interfere with cellular signaling pathways, leading to a range of biological effects. As mentioned, they can disrupt estrogen homeostasis by acting as substrates for metabolic enzymes that also process hormones. nist.gov Beyond hormonal pathways, some alkylphenols may trigger a non-specific transcriptomic response to xenobiotic exposure by activating pathways like the aryl hydrocarbon receptor pathway. In vitro studies on the alkylphenol 4-octylphenol (B30498) (4-OP) in a liver cell line (HepG2) demonstrated that it can cause interference with protective cellular processes, including the unfolded protein response, autophagy, and the antioxidant response. Furthermore, many natural phenolic compounds are known to be potent modulators of critical signaling cascades like the Wnt/β-catenin pathway, which is often dysregulated in cancer.

Antiproliferative and Cytotoxic Activity in Cell Lines (for phenolic acid derivatives)

A significant body of research has focused on the antiproliferative and cytotoxic effects of phenolic compounds and their derivatives against various cancer cell lines. These compounds can reduce cell viability and induce apoptosis through multiple mechanisms. Studies have shown that phenolic acids can induce cell cycle arrest, for example, by increasing the percentage of cells in the G0/G1 phase and increasing the number of apoptotic cells. The cytotoxic potential often depends on the specific chemical structure, including the type and position of substituents on the phenol ring. For instance, caffeic acid phenethyl esters have demonstrated cytotoxic effects against oral squamous cell carcinoma cell lines while showing less effect on normal oral fibroblasts. The IC50 values, which represent the concentration required to inhibit cell growth by 50%, vary widely depending on the specific phenolic derivative and the cancer cell line being tested.

Table 2: In Vitro Cytotoxic Activity of Phenolic Compounds in Cancer Cell Lines

This table presents the half-maximal inhibitory concentrations (IC50) for various phenolic compounds and extracts, demonstrating their antiproliferative and cytotoxic effects on different human cancer cell lines.

Compound/ExtractCell LineCancer TypeIC50 Value (µg/mL)Source
Bulgarian Propolis Extract (P1)MDA-MB-231Breast Cancer13.62
Bulgarian Propolis Extract (P2)MDA-MB-231Breast Cancer9.24
LicoricidinHuh7Hepatocellular Carcinoma2.4 µM
Dehydroglyasperin CHuh7Hepatocellular Carcinoma3.8 µM
Caffeic Acid Phenethyl EstersSAS, OEC-M1Oral Squamous Cell CarcinomaEffective in 5-100 µM range
Phenolic Fraction (Prunus arabica)AMJ13Breast Cancer29.34
Phenolic Fraction (Prunus arabica)SK-GT-4Esophageal Cancer22.17

Design and Characterization of 4 1 Methyl 1 Propylpentyl Phenol Derivatives

Synthesis of Novel Analogs with Modified Alkyl Chains or Phenolic Substitutionswikipedia.org

The synthesis of new derivatives of 4-(1-methyl-1-propylpentyl)phenol allows for a systematic investigation of how structural changes affect its physicochemical and biological characteristics. Common synthetic strategies involve the alkylation of phenol (B47542) with various alkenes. wikipedia.org

A variety of methods have been developed for the synthesis of phenol derivatives, primarily focusing on the functionalization and transformation of groups around the aromatic ring. These approaches include selective hydroxylation of benzenes, nucleophilic and electrophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions. mdpi.com For instance, the industrial production of long-chain alkylphenols often involves the alkylation of phenol with alkenes. wikipedia.org

One established method for creating branched nonylphenol isomers, which are structurally related to this compound, is through the Friedel-Crafts alkylation of anisole (B1667542) with tertiary nonyl bromides, followed by demethylation. nih.gov Another approach involves the coupling of p-methoxyphenylmagnesium bromide with ketones to produce nonylphenols with a tertiary α-carbon. nih.gov For nonylphenols with a quaternary β-carbon, synthesis can begin from 4'-methoxyisobutyrophenone. nih.gov Additionally, rosin-modified phenolic resins can be synthesized by varying the type of phenol or the ratio of phenol to formaldehyde. researchgate.net

These synthetic strategies can be adapted to produce a wide array of this compound analogs with diverse alkyl chain configurations and substitutions on the phenolic ring, enabling detailed structure-activity relationship studies.

Impact of Alkyl Chain Branching on Molecular Properties and Bioactivitywikipedia.org

The structure of the alkyl chain, particularly its branching, plays a critical role in determining the bioactivity of alkylphenols. wikipedia.org The estrogenic activity of these compounds is significantly influenced by the branching and length of the alkyl side chain. wikipedia.org

Studies have shown that both the position and the degree of branching of the alkyl group affect a compound's estrogenicity. brunel.ac.uk Optimal estrogenic activity is often observed with a single tertiary branched alkyl group containing between six and eight carbon atoms, located at the para position of an otherwise unhindered phenol ring. brunel.ac.uk The estrogenic potential and environmental degradation of individual 4-nonylphenols are heavily dependent on the structure and bulkiness of the side chain. nih.gov

Research on various alkylphenolic compounds has demonstrated that their action is mediated by the estrogen receptor. nih.gov Compounds like 4-octylphenol (B30498) and 4-nonylphenol (B119669) compete for binding to this receptor, indicating they possess intrinsic estrogenic activity. nih.gov The potency of this activity is often correlated with the specific branching pattern of the alkyl side chain.

Impact of Alkyl Chain Branching on Bioactivity
Alkylphenol StructureKey Structural FeatureObserved Bioactivity/PropertyReference
4-Nonylphenol (branched)Highly branched nonyl groupActs as an endocrine disruptor with estrogen-like activity. wikipedia.org wikipedia.org
4-OctylphenolTertiary octyl groupStimulates vitellogenin gene expression and breast cancer cell growth. nih.gov nih.gov
Alkylphenols (general)Para-substituted tertiary alkyl group (6-8 carbons)Optimal estrogenic activity. brunel.ac.uk brunel.ac.uk

Design of Deuterated or Isotopically Labeled Analogs for Mechanistic Studies

To investigate the metabolic pathways and mechanisms of action of this compound and its derivatives, researchers can synthesize isotopically labeled analogs. The use of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or radioactive isotopes such as carbon-14 (B1195169) (¹⁴C) allows for the tracing of these compounds in biological and environmental systems.

The synthesis of ¹³C- and ¹⁴C-labeled nonylphenol isomers has been reported, demonstrating the feasibility of producing such labeled compounds for research purposes. researchgate.net These labeled analogs are invaluable tools for a variety of studies, including:

Metabolism Studies: Following the metabolic fate of the compound in organisms to identify breakdown products.

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Mechanism of Action Studies: Elucidating how the compound interacts with biological targets, such as receptors or enzymes. For example, isotopically labeled ligands can be used in binding assays to quantify their affinity for receptors like the estrogen receptor. nih.gov

Environmental Fate Studies: Tracking the persistence and degradation of the compound in different environmental compartments.

The synthesis of stable isotope-labeled analogs, such as deuterated compounds, can be achieved through various methods. For instance, stable isotope-labeled 3-acetyldeoxynivalenol (B190510) has been synthesized from deoxynivalenol (B1670258) in high yield. nih.gov Such methodologies can be adapted for the synthesis of deuterated this compound.

Applications of Isotopically Labeled Analogs
IsotopeApplicationExample StudyReference
¹³C and ¹⁴CMetabolism and environmental fate studiesSynthesis of labeled nonylphenol isomers. researchgate.net researchgate.net
Deuterium (²H)Determining internuclear distances in tubulin-bound ligands via REDOR NMRSynthesis of deuterated epothilone (B1246373) analogs. nih.gov nih.gov
Stable IsotopesInternal standards for HPLC-MS/MS or GC-MS analysisSynthesis of stable isotope-labeled 3-acetyldeoxynivalenol. nih.gov nih.gov

Structure-Function Relationships of Modified Phenolic Compoundswikipedia.orgnih.gov

The relationship between the chemical structure of phenolic compounds and their biological function is a cornerstone of medicinal chemistry and toxicology. researchgate.net For alkylphenols like this compound, this relationship is particularly important for understanding their estrogenic activity. wikipedia.org

The estrogenic activity of alkylphenols is highly dependent on the specific structure of the alkyl substituent. nih.gov Key structural features that influence activity include:

Position of the Alkyl Group: The para position on the phenol ring generally leads to the highest estrogenic activity compared to the meta or ortho positions. brunel.ac.uk

Branching of the Alkyl Group: Tertiary branched alkyl groups tend to confer greater estrogenic potency than secondary or linear alkyl groups. brunel.ac.uk

Length of the Alkyl Chain: There is an optimal chain length for estrogenic activity, typically between 6 and 8 carbon atoms for para-substituted tertiary alkylphenols. brunel.ac.uk

These structure-activity relationships suggest that the specific three-dimensional shape of the molecule is crucial for its ability to bind to and activate the estrogen receptor. Modifications to the phenolic ring, such as the introduction of other substituents, can also significantly alter the compound's biological activity by affecting its electronic properties and steric interactions with the receptor binding site.

Structure-Function Relationships of Alkylphenols
Structural ModificationEffect on Estrogenic ActivityReference
Alkyl group at para positionHigher activity than meta or ortho positions. brunel.ac.uk brunel.ac.uk
Tertiary branching of alkyl groupHigher activity than secondary or linear branching. brunel.ac.uk brunel.ac.uk
Alkyl chain length of 6-8 carbonsOptimal activity for para-substituted tertiary alkylphenols. brunel.ac.uk brunel.ac.uk
Presence of an unhindered phenol ringImportant for optimal estrogenic activity. brunel.ac.uk brunel.ac.uk

Concluding Remarks and Future Perspectives in 4 1 Methyl 1 Propylpentyl Phenol Research

Identification of Key Research Gaps and Challenges

A significant hurdle in the study of 4-(1-methyl-1-propylpentyl)phenol is its existence as one of numerous isomers in technical nonylphenol mixtures. nih.govoup.com This isomeric complexity presents substantial analytical challenges, as most conventional methods struggle to resolve individual isomers, often resulting in a single, broad peak in chromatographic analyses. nih.gov While high-resolution capillary gas chromatography-mass spectrometry (GC-MS) has successfully identified up to 22 para-isomers in technical nonylphenol, the complete separation and quantification of each isomer, including this compound, remains a formidable task. oup.com

Another critical research gap is the limited understanding of the isomer-specific fate and transport in the environment. While the general behavior of nonylphenols, such as their tendency to adhere to soil and sediment and their persistence, is known, the specific partitioning, degradation rates, and transformation pathways of this compound are not well-documented. health.state.mn.us This is particularly important as the structure of the alkyl chain can significantly influence a compound's bioavailability and degradation potential.

The following table summarizes the key research gaps and challenges:

Area of Research Identified Gaps and Challenges
Analytical Chemistry - Difficulty in separating and quantifying individual isomers from complex mixtures. nih.govoup.com - Lack of certified reference materials for many branched isomers.
Toxicology - Scarcity of isomer-specific toxicological data. - Difficulty in attributing specific health effects to individual isomers within a mixture. health.state.mn.us
Environmental Science - Limited knowledge of the environmental fate and transport of specific isomers. health.state.mn.us - Unknown degradation pathways and rates for many branched isomers.

Directions for Advanced Methodological Development

To address the challenges outlined above, the development of advanced analytical methodologies is paramount. Future research should focus on the following areas:

High-Resolution and Multidimensional Chromatography: The use of advanced chromatographic techniques, such as comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS), has shown promise in separating complex isomeric mixtures. tandfonline.com Further development and optimization of these methods are crucial for the routine, isomer-specific analysis of nonylphenols in various matrices.

Novel Stationary Phases: Research into novel high-performance liquid chromatography (HPLC) stationary phases, such as graphitic carbon columns, has demonstrated improved resolution of nonylphenol isomers compared to traditional C18 columns. nih.gov Continued exploration of new materials with unique selectivities for branched alkylphenols is a promising avenue.

Enantioselective Separation: Given that this compound is chiral, developing methods for enantioselective separation is essential. nih.gov This will allow for the investigation of potential differences in the biological activity and environmental fate of its enantiomers.

Advanced Mass Spectrometry Techniques: The application of high-sensitivity mass spectrometry techniques, such as triple quadrupole GC-MS/MS in multiple reaction monitoring (MRM) mode, can significantly enhance the detection and quantification of trace levels of specific isomers in complex environmental samples. sepscience.com

The following table outlines potential directions for methodological advancements:

Methodological Area Future Development Directions
Chromatographic Separation - Optimization of GCxGC-TOF-MS for routine analysis. tandfonline.com - Development of novel HPLC stationary phases for enhanced isomer resolution. nih.gov - Advancement of enantioselective separation techniques. nih.gov
Detection and Quantification - Wider application of high-sensitivity GC-MS/MS methods. sepscience.com - Development of quantitative structure-property relationship (QSPR) models for predicting retention times and response factors of uncalibrated isomers.

Implications for Environmental and Chemical Safety Assessments (framing research needs)

The current environmental and chemical safety assessments of nonylphenols are often based on data from technical mixtures, which may not accurately reflect the risks posed by individual isomers like this compound. industrialchemicals.gov.auservice.gov.uk To refine these assessments, future research must address the following needs:

Isomer-Specific Ecotoxicity Studies: There is a critical need for ecotoxicity studies on a wider range of individual nonylphenol isomers, including those with highly branched structures. This will help to determine if certain isomers are disproportionately responsible for the adverse effects observed in aquatic organisms, such as endocrine disruption. health.state.mn.us

Comparative Endocrine Activity: Research should focus on comparing the endocrine-disrupting potential of various isomers. This will help to identify the key structural features that contribute to estrogenic activity and other hormonal effects. health.state.mn.us

Bioaccumulation Potential: The bioaccumulation potential of individual isomers in different species and trophic levels needs to be investigated. The lipophilicity and resistance to metabolism of this compound may lead to significant bioaccumulation.

Cumulative Risk Assessment: Methodologies for cumulative risk assessment that account for the combined effects of multiple nonylphenol isomers and their transformation products need to be developed and validated.

Framing these research needs is crucial for regulatory bodies to move towards a more refined, isomer-specific approach to managing the risks associated with nonylphenols. industrialchemicals.gov.auindustrialchemicals.gov.au

Potential for Derivatization Towards Novel Functional Materials

While the primary focus on this compound has been its environmental and toxicological profile, its chemical structure also presents opportunities for the development of novel functional materials. The phenolic hydroxyl group is a versatile functional handle that can be readily modified through various chemical reactions.

Polymer Synthesis: The derivatization of the hydroxyl group could lead to the synthesis of novel monomers for polymerization. The bulky and branched alkyl group would be expected to impart unique properties to the resulting polymers, such as increased solubility in nonpolar solvents, high thermal stability, and a low dielectric constant.

Antioxidants and Stabilizers: Phenolic compounds are well-known for their antioxidant properties. Derivatization of this compound could lead to the development of new, highly effective antioxidants for use in plastics, rubbers, and lubricants. The sterically hindered nature of the phenol (B47542) could enhance its stability and performance at high temperatures.

Surfactants and Emulsifiers: While the parent compound is a degradation product of nonylphenol ethoxylate surfactants, targeted derivatization could lead to the creation of novel surfactants with specific properties. For example, sulfonation or ethoxylation of the phenol could yield new anionic or non-ionic surfactants with tailored hydrophile-lipophile balance (HLB) values.

Exploring these derivatization pathways could open up new applications for compounds that are currently viewed primarily as environmental contaminants, potentially creating value from what is now considered a problematic substance.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic techniques are recommended for characterizing the molecular structure of 4-(1-Methyl-1-propylpentyl)phenol?

  • Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. Single-crystal diffraction data collected using a Bruker SMART CCD diffractometer can be refined with SHELXL . For spectroscopic analysis, combine NMR (¹H/¹³C) to confirm substituent positions and FT-IR to identify functional groups (e.g., phenolic -OH stretch at ~3200–3600 cm⁻¹). Hydrogen-bonding networks, as observed in similar phenolic compounds, can be mapped via O—H···O interactions in the crystal lattice .

Q. How can researchers optimize synthesis protocols for this compound to improve yield?

  • Methodological Answer : Alkylation of phenol with 1-methyl-1-propylpentyl halides under Friedel-Crafts conditions is a common route. Reaction thermochemistry data (e.g., ΔrH° = -9.9 ± 2.9 kJ/mol for analogous systems) suggest exothermicity, favoring low temperatures (0–5°C) to minimize side reactions . Catalyst choice (e.g., AlCl₃ vs. FeCl₃) and solvent polarity (toluene vs. dichloromethane) significantly impact regioselectivity. Monitor progress via TLC or GC-MS to isolate intermediates .

Q. What experimental parameters are critical for determining solubility and partition coefficients of this compound?

  • Methodological Answer : Use shake-flask or HPLC methods with octanol-water systems. Control pH (5–7) to avoid ionization of the phenolic -OH group, which alters logP values. UV-Vis spectroscopy at λmax ~270–280 nm (typical for phenolic π→π* transitions) quantifies concentration in each phase. Triplicate measurements reduce variability due to compound aggregation .

Advanced Research Questions

Q. How can computational modeling predict the environmental stability and degradation pathways of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to estimate bond dissociation energies (BDEs) for the phenolic -OH group, a key site for oxidative degradation. Molecular dynamics simulations in water-solvated systems (using AMBER or GROMACS) model hydrolysis kinetics. Compare results with experimental HPLC-MS data to validate predicted degradation products .

Q. What strategies resolve discrepancies in reported thermodynamic data, such as enthalpy of formation (ΔfH°), for this compound?

  • Methodological Answer : Cross-validate calorimetry data (e.g., bomb calorimetry for ΔfH°) with computational estimates via group-additivity methods or Gaussian-4 theory. Contradictions often arise from impurities or polymorphic forms. For example, crystalline vs. amorphous phases exhibit ΔfH° differences up to 5 kJ/mol. Use differential scanning calorimetry (DSC) to confirm phase purity .

Q. How can high-throughput screening (HTS) identify biological activity in this compound derivatives?

  • Methodological Answer : Design a library of derivatives with variations in alkyl chain length (e.g., 1-methyl vs. 1-propyl substituents). Screen against target enzymes (e.g., cytochrome P450 isoforms) using fluorescence-based assays. For cytotoxicity, employ MTT assays on HEK-293 or HepG2 cells. Use QSAR models to correlate structural features (e.g., logP, polar surface area) with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.